molecular formula C6H8N2O B047435 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine CAS No. 116937-07-6

6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine

Cat. No. B047435
M. Wt: 124.14 g/mol
InChI Key: QCRCMKPGYVWZEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine involves multiple steps, including condensation, cyclization, and functional group transformations. One approach to synthesizing imidazo[1,2-b][1,2,4]triazines, which share a related structural motif, involves ring closure of triazinones with glyoxal and various nucleophiles. This process is noted for its regio- and diastereoselectivity, highlighting the complexity and precision required in synthesizing such compounds (Garnier et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds within the 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine family is characterized by the presence of nitrogen atoms and a fused ring system. X-ray diffraction studies and NMR spectroscopy are commonly employed to determine their structure. For example, the structure and stereochemistry of C(6)-substituted 7-hydroxy-6,7-dihydro-5H-imidazo[1,2-b][1,2,4]triazines were established through these methods, revealing insights into the spatial arrangement of atoms and the impact of substitution on the molecule's properties (Garnier et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine derivatives involves interactions with various nucleophiles and electrophiles, reflecting their versatile nature. Their reactivity is influenced by the electron-donating or withdrawing nature of substituents, which can affect cyclization processes and the formation of bicyclic products. Studies have shown that electron-withdrawing substituents at specific positions can facilitate cyclization, whereas electron-donating groups may inhibit this process, demonstrating the nuanced control required in synthetic strategies (Bezmaternykh et al., 1998).

Physical Properties Analysis

The physical properties of 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined through various analytical techniques, including differential scanning calorimetry (DSC) and polarimetry. For example, the crystalline structure of related compounds has been elucidated using X-ray crystallography, providing valuable information on molecular conformation and intermolecular interactions (Udupa, 1982).

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, reactivity towards various chemical reagents, and stability under different conditions, are influenced by their molecular structure. Studies into the synthesis and reactivity of these compounds reveal their potential for creating a wide array of derivatives, each with unique chemical behaviors suitable for specific applications (Bezmaternykh et al., 1998).

Scientific Research Applications

  • Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors : A study by Liu et al. (2019) found that imidazo[1,2-b]pyridazine derivatives exhibit improved metabolic stability and potency as Tyk2 JH2 inhibitors, suggesting potential for oral administration in treating inflammatory diseases (Liu et al., 2019).

  • Synthesis of New 1H-imidazoles : Medaer and Hoornaert (1999) demonstrated the synthesis of new 1H-imidazoles using 3,5-dichloro-2H-1,4-oxazin-2-ones and -aminoketones, providing avenues for pharmacological screening (Medaer & Hoornaert, 1999).

  • Diastereoselective Synthesis of Dihydroimidazotriazines : Garnier et al. (2003) synthesized C6-functionalized dihydroimidazotriazines with total regio- and diastereoselectivity, suggesting a mechanism involving an imine intermediate (Garnier et al., 2003).

  • Synthesis of 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium Bromides : Demchenko et al. (2004) successfully synthesized 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides by condensation, contributing to the study of heterocyclic compounds (Demchenko et al., 2004).

  • Hydroalkoxylation Synthesis of Imidazo[2,1-c][1,4]oxazines : Nagaraj and Muthusubramanian (2016) developed an efficient, transition metal-free method to synthesize substituted imidazo[2,1-c][1,4]oxazines via hydroalkoxylation (Nagaraj & Muthusubramanian, 2016).

properties

IUPAC Name

6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-9-4-6-3-7-5-8(1)6/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRCMKPGYVWZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine

CAS RN

116937-07-6
Record name 5H,6H,8H-imidazo[4,3-c][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Todoroki, K Kobayashi, M Shirakura… - Bioorganic & medicinal …, 2009 - Elsevier
To develop a specific inhibitor of abscisic acid (ABA) 8′-hydroxylase, a key enzyme in the catabolism of ABA, a plant hormone involved in stress tolerance, seed dormancy, and other …
Number of citations: 31 www.sciencedirect.com

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